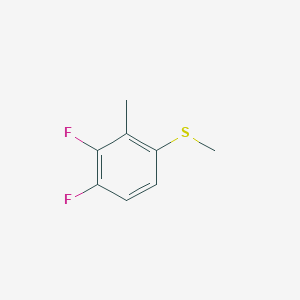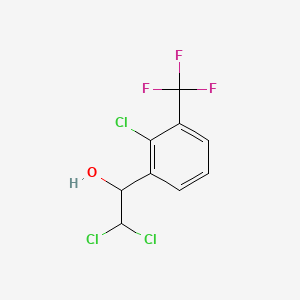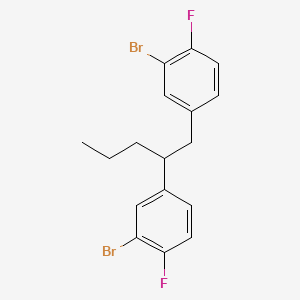
5-Bromo-2,2-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a brominated derivative of pentanoic acid and is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,2-dimethylpentanoic acid typically involves the bromination of 2,2-dimethylpentanoic acid. One common method is the reaction of 2,2-dimethylpentanoic acid with bromine in the presence of a radical initiator. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure the selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of bromine and a radical initiator, with careful monitoring of reaction parameters to minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylpentanoic acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 5-Hydroxy-2,2-dimethylpentanoic acid.
Reduction: 2,2-Dimethylpentanoic acid.
Oxidation: This compound derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2,2-dimethylpentanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, such as gemfibrozil, which is used to treat hyperlipidemia.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in the synthesis of gemfibrozil, it acts as a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,2-dimethylpentanoic acid: Similar in structure but with a chlorine atom instead of bromine.
2,2-Dimethylpentanoic acid: The parent compound without any halogen substitution.
5-Iodo-2,2-dimethylpentanoic acid: Similar in structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromo-2,2-dimethylpentanoic acid is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .
Propiedades
IUPAC Name |
5-bromo-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMQAAMEOXHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579542 |
Source


|
| Record name | 5-Bromo-2,2-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82884-95-5 |
Source


|
| Record name | 5-Bromo-2,2-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
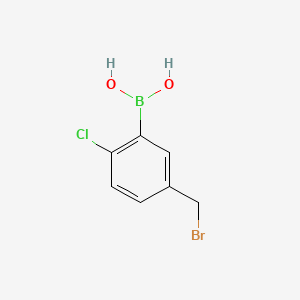
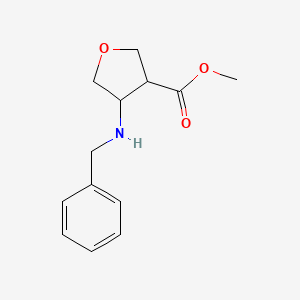
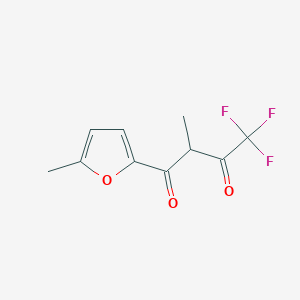
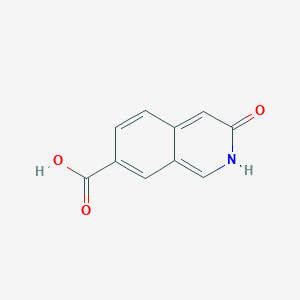
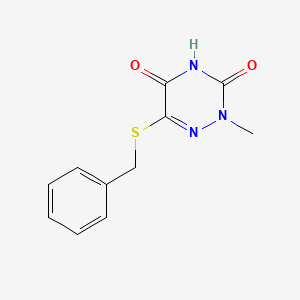
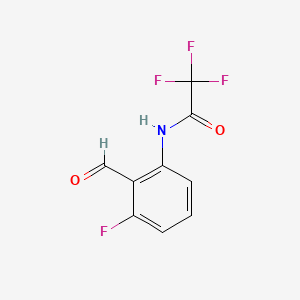


![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

